molecular formula C15H13NO B14367316 2-(1-Phenylethyl)-1,3-benzoxazole CAS No. 91657-27-1

2-(1-Phenylethyl)-1,3-benzoxazole

Katalognummer: B14367316
CAS-Nummer: 91657-27-1
Molekulargewicht: 223.27 g/mol
InChI-Schlüssel: MJAGVHNDLLPBDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-Phenylethyl)-1,3-benzoxazole is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Phenylethyl)-1,3-benzoxazole typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminophenol with phenylacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzoxazole ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and optimized reaction parameters to ensure high yield and purity of the final product. Catalysts and solvents may be employed to enhance the reaction efficiency and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Phenylethyl)-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

2-(1-Phenylethyl)-1,3-benzoxazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of 2-(1-Phenylethyl)-1,3-benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Phenylbenzoxazole: Similar in structure but lacks the ethyl group.

    2-(1-Phenylethyl)-1,3-benzothiazole: Contains a sulfur atom instead of oxygen in the heterocyclic ring.

    2-(1-Phenylethyl)-1,3-benzimidazole: Contains a nitrogen atom instead of oxygen in the heterocyclic ring.

Uniqueness

2-(1-Phenylethyl)-1,3-benzoxazole is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the phenylethyl group and the benzoxazole ring system allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

91657-27-1

Molekularformel

C15H13NO

Molekulargewicht

223.27 g/mol

IUPAC-Name

2-(1-phenylethyl)-1,3-benzoxazole

InChI

InChI=1S/C15H13NO/c1-11(12-7-3-2-4-8-12)15-16-13-9-5-6-10-14(13)17-15/h2-11H,1H3

InChI-Schlüssel

MJAGVHNDLLPBDC-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=CC=C1)C2=NC3=CC=CC=C3O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.